molecular formula C15H18ClN3OS B12167555 6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12167555
M. Wt: 323.8 g/mol
InChI Key: BWGICSSHJJBRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a thiomorpholine ring, and a dihydropyridazinone core, making it a unique structure with interesting chemical properties.

Properties

Molecular Formula

C15H18ClN3OS

Molecular Weight

323.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C15H18ClN3OS/c16-13-3-1-12(2-4-13)14-5-6-15(20)19(17-14)11-18-7-9-21-10-8-18/h1-4H,5-11H2

InChI Key

BWGICSSHJJBRTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=C(C=C2)Cl)CN3CCSCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the chlorophenyl derivative, followed by the introduction of the thiomorpholine ring through nucleophilic substitution reactions. The final step involves the formation of the dihydropyridazinone core under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chlorophenyl group can participate in substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one exhibit significant antimicrobial activity. A study on pyridazinone derivatives revealed that certain metal complexes derived from these compounds demonstrated notable antibacterial and antifungal effects. Specifically, the incorporation of metal ions enhanced their efficacy against various microbial strains .

Vasodilator Activity

The compound's structure suggests potential vasodilator properties. A study focusing on pyridazin-3(2H)-ones highlighted their ability to induce vasorelaxation in vascular tissues, indicating that similar derivatives may have therapeutic implications for cardiovascular diseases. The mechanism involves the modulation of calcium channels and nitric oxide pathways, which are critical for vascular smooth muscle relaxation .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research into similar pyridazinone compounds has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways involved are still under investigation but may include the modulation of key signaling proteins involved in cancer progression.

Neurological Applications

There is growing interest in the neuroprotective effects of compounds containing pyridazine structures. The potential for treating neurodegenerative disorders such as Alzheimer's disease is being explored, given their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .

Case Studies and Research Findings

StudyFocusFindings
Research on Pyridazinones Vasodilator activityInduced vasorelaxation in isolated rat aorta; potential for treating hypertension.
Antimicrobial Study Antibacterial and antifungal activityMetal complexes showed enhanced activity against E. coli and S. aureus; promising for developing new antibiotics.
Neuroprotective Effects Neurodegenerative diseasesCompounds demonstrated potential to reduce neuroinflammation; implications for Alzheimer’s treatment.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one stands out due to its combination of the chlorophenyl group, thiomorpholine ring, and dihydropyridazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound is classified as a pyridazinone derivative, characterized by the following molecular structure:

  • Molecular Formula : C13_{13}H15_{15}ClN2_{2}OS
  • Molecular Weight : 270.79 g/mol
  • IUPAC Name : 6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that pyridazinone derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this one were found to exhibit cytotoxic effects against multiple cancer cell lines, including HeLa (cervical) and MCF-7 (breast) cells .
  • Antihypertensive Effects : The compound has been evaluated for its ability to lower blood pressure. In vivo studies using the Tail Cuff method demonstrated significant antihypertensive activity compared to standard drugs like hydralazine .
  • Anti-inflammatory Activity : The compound's potential as an anti-inflammatory agent has been explored. Similar derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

The biological activity of 6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one can be attributed to its interaction with specific molecular targets:

  • COX Inhibition : Research indicates that compounds within this class can selectively inhibit COX-2 over COX-1, suggesting a mechanism for their anti-inflammatory effects .
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Receptor Modulation : The presence of the thiomorpholine group may enhance binding affinity to certain receptors involved in neurotransmission and cellular signaling pathways.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

StudyFindings
Evaluated anticancer activity against various cell linesSignificant cytotoxicity observed in multiple cancer types
Investigated COX inhibitionSelective COX-2 inhibitor with lower side effects compared to traditional NSAIDs
Assessed antihypertensive propertiesDemonstrated effective blood pressure reduction in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.